molecular formula C8H17NO2 B7810424 H-D-Abu-OtBu

H-D-Abu-OtBu

Cat. No.: B7810424
M. Wt: 159.23 g/mol
InChI Key: UZHNWSLHLJLEAZ-ZCFIWIBFSA-N
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Description

tert-Butyl (2R)-2-aminobutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group and an amino group on the second carbon of the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The preparation of H-D-Abu-OtBu can be achieved through the esterification of (2R)-2-aminobutanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Transesterification: Another method involves the transesterification of methyl (2R)-2-aminobutanoate with tert-butyl alcohol in the presence of a base catalyst like sodium methoxide. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction parameters such as temperature, pressure, and residence time .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2R)-2-aminobutanoate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: tert-Butyl (2R)-2-aminobutanoate can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium iodide in acetone under reflux conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives such as tert-butyl (2R)-2-oxobutanoate.

    Reduction: Formation of tert-butyl (2R)-2-hydroxybutanoate.

    Substitution: Formation of tert-butyl (2R)-2-halobutanoate or tert-butyl (2R)-2-alkoxybutanoate.

Mechanism of Action

The mechanism of action of H-D-Abu-OtBu involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with cellular membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

  • tert-Butyl (2R)-2-hydroxybutanoate
  • tert-Butyl (2R)-2-oxobutanoate
  • tert-Butyl (2R)-2-halobutanoate

Comparison:

Properties

IUPAC Name

tert-butyl (2R)-2-aminobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-6(9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHNWSLHLJLEAZ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313994-32-0
Record name tert-butyl (2R)-2-aminobutanoate
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